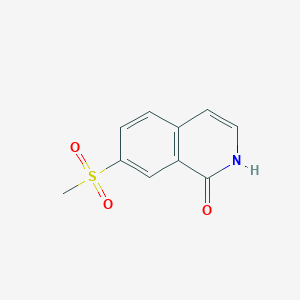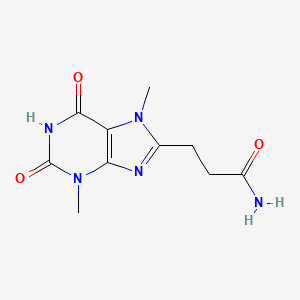
8-Caffeine-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Caffeine-propionamide is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beveragesIt has a molecular formula of C10H13N5O3 and contains a propionamide group attached to the caffeine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Caffeine-propionamide typically involves the reaction of caffeine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Caffeine-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-Caffeine-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Used in the formulation of pharmaceuticals and as an additive in various products .
Mechanism of Action
The mechanism of action of 8-Caffeine-propionamide involves its interaction with adenosine receptors in the brain. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, including the modulation of cyclic AMP levels and the inhibition of phosphodiesterase enzymes .
Comparison with Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
8-Bromocaffeine: A derivative used as a radiosensitizer in cancer treatment.
Theobromine: A related compound found in chocolate, with milder stimulant effects
Uniqueness of 8-Caffeine-propionamide: this compound stands out due to its unique combination of stimulant properties and potential therapeutic applications. Its structural modifications may confer distinct pharmacological effects compared to other caffeine derivatives .
Properties
CAS No. |
22305-69-7 |
|---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
3-(3,7-dimethyl-2,6-dioxopurin-8-yl)propanamide |
InChI |
InChI=1S/C10H13N5O3/c1-14-6(4-3-5(11)16)12-8-7(14)9(17)13-10(18)15(8)2/h3-4H2,1-2H3,(H2,11,16)(H,13,17,18) |
InChI Key |
LIPFWXYWOVZXQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



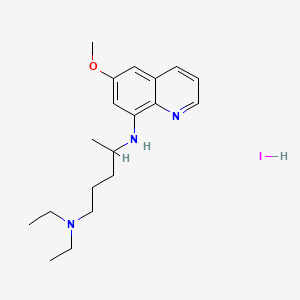
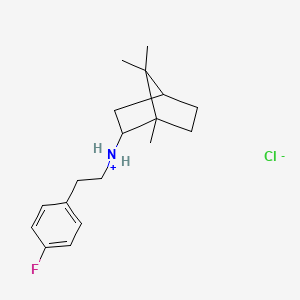

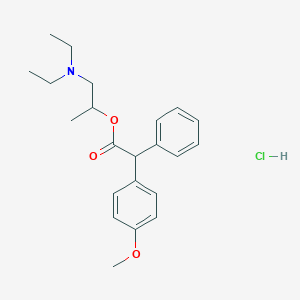
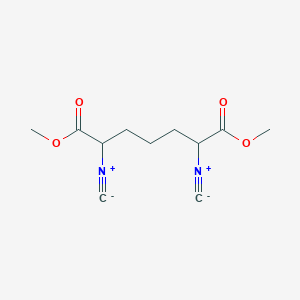
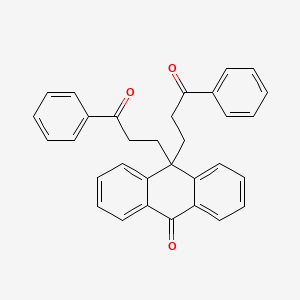

![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

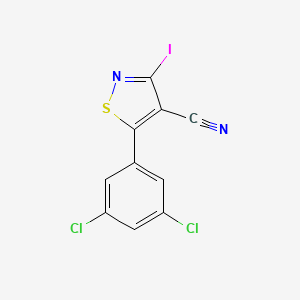
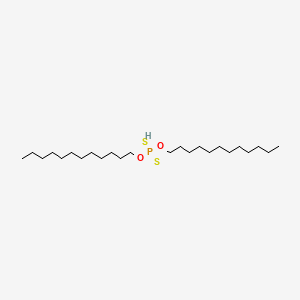
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
